Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate
Description
Properties
CAS No. |
58915-09-6 |
|---|---|
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-2-23-17(22)12-7-9-13(10-8-12)19-16(21)11-25-18-20-14-5-3-4-6-15(14)24-18/h3-10H,2,11H2,1H3,(H,19,21) |
InChI Key |
ZNPNSUPAXSQOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters include:
-
Solvent : Toluene ensures optimal solubility and reflux conditions.
-
Catalyst : Triethylamine (2 equiv) neutralizes HCl byproducts, driving the reaction forward.
-
Temperature : Reflux (≈110°C) for 18–24 hours ensures complete conversion.
For example, reacting benzoxazole-2-thiol with 4-bromobenzylamine produces N-(4-bromobenzyl)benzo[ d]oxazol-2-amine in 85% yield after column chromatography (Hex/EtOAc).
Preparation of Ethyl 4-Aminobenzoate via Catalytic Hydrogenation
Ethyl 4-aminobenzoate (benzocaine) is synthesized through a two-step process: esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation.
Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is refluxed with excess ethanol in the presence of a solid rare-earth catalyst (e.g., neodymium sesquioxide) and a water-carrying agent (toluene). The reaction achieves 99.5% conversion after 4–6 hours, with water removal via a Dean-Stark trap.
Key Conditions :
Hydrogenation to Ethyl 4-Aminobenzoate
The esterified product undergoes hydrogenation using 5% Pd/C at 80–100°C under H₂ pressure. Reaction completion is confirmed by cessation of hydrogen uptake, yielding ethyl 4-aminobenzoate with >99.5% purity after cooling and crystallization.
Acetylation of Ethyl 4-Aminobenzoate
The free amine group of ethyl 4-aminobenzoate is acetylated using chloroacetyl chloride in a solvent-free system. Methanesulfonic acid (5 mol%) catalyzes the reaction at ambient temperature, achieving 96% yield within 20 minutes.
Procedure :
-
Ethyl 4-aminobenzoate (1 equiv) and chloroacetyl chloride (1.2 equiv) are mixed in dichloromethane.
-
Methanesulfonic acid is added, and the mixture is stirred at 25°C.
-
The product, ethyl 4-(chloroacetylamino)benzoate, is isolated via filtration and dried.
Coupling of Benzoxazole-2-thiol with Chloroacetylamino Intermediate
The final step involves nucleophilic substitution between benzoxazole-2-thiol and ethyl 4-(chloroacetylamino)benzoate.
Reaction Mechanism
The thiol group attacks the chloroacetyl carbon, displacing chloride and forming the thioether linkage. The reaction proceeds in anhydrous DMF with K₂CO₃ as a base, achieving 70–80% yield after 12 hours at 60°C.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 8.48 (t, J=6.1 Hz, 1H, NH), 7.56–7.49 (m, 2H, Ar-H), 4.50 (d, J=6.0 Hz, 2H, CH₂).
-
HRMS : m/z calcd for C₁₈H₁₅N₂O₃S: 363.0811 [M+H]⁺; found: 363.0810.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified approach combines esterification and acetylation in a single pot using dual catalysts (rare-earth oxide and Pd/C), reducing purification steps and improving atom economy.
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) accelerates the thioacetylation step, enhancing yield to 88% while reducing reaction time.
Analytical and Spectroscopic Validation
Table 1: Comparative Reaction Yields
Table 2: Spectral Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.48 (NH), 7.56–7.49 (Ar-H), 4.50 (CH₂) |
| ¹³C NMR | δ 166.72 (C=O), 161.08 (C=N), 45.02 (CH₂) |
| HRMS | 363.0811 [M+H]⁺ |
Chemical Reactions Analysis
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .
Scientific Research Applications
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
Key Observations :
- Benzoxazole vs. The methoxy group in A22 improves solubility but may reduce membrane permeability due to increased polarity.
- Oxadiazole (A24) : The oxadiazole core, being electron-deficient, may enhance reactivity in nucleophilic environments, contributing to antimicrobial activity .
Substituent Effects on Reactivity and Physicochemical Properties
- Electron-Withdrawing Groups (EWGs) : Nitro-substituted benzoxadiazole derivatives (e.g., compound 4 in ) exhibit higher electrophilicity, favoring reactions with nucleophiles but reducing solubility in polar solvents.
- Electron-Donating Groups (EDGs) : Methoxy (A22) or hydroxyl (BT-4) groups increase solubility in aqueous media but may destabilize the molecule under oxidative conditions .
- Thioether vs. Ether Linkages: The thioacetamide bridge in the target compound provides greater resistance to enzymatic hydrolysis compared to ether-linked analogues (e.g., ethyl 4-(dimethylamino)benzoate in ), enhancing metabolic stability .
Biological Activity
Ethyl 4-([(1,3-benzoxazol-2-ylthio)acetyl]amino)benzoate is a compound that belongs to the class of benzoxazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 58915-09-6 |
| IUPAC Name | Ethyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate |
This compound's structure includes a benzoxazole moiety, which is pivotal for its biological activity due to its ability to interact with various molecular targets.
The biological effects of this compound are primarily attributed to its interactions with enzymes and receptors. The benzoxazole group is known to modulate the activity of specific proteins involved in cellular processes, leading to potential therapeutic effects against pathogens and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has demonstrated significant activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of potency:
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Micrococcus luteus | 31.25 | Moderate |
These results suggest that this compound could serve as a lead compound in developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have evaluated its cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Strong |
| HCT-116 (Colorectal Cancer) | 20.0 | Strong |
The presence of specific substituents on the benzoxazole moiety enhances its cytotoxic effects, indicating that structural modifications can significantly influence its biological activity .
Study on Antimicrobial Properties
A recent study conducted by Łączkowski et al. synthesized several benzoxazole derivatives and tested their antimicrobial activities against opportunistic pathogens. The findings indicated that compounds similar to this compound exhibited strong activity against Staphylococcus aureus and Micrococcus luteus, reinforcing the potential of benzoxazole derivatives in combating bacterial infections .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of benzoxazole derivatives, including this compound). The study revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights their potential as chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
